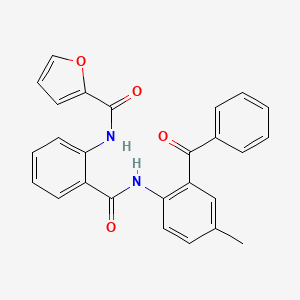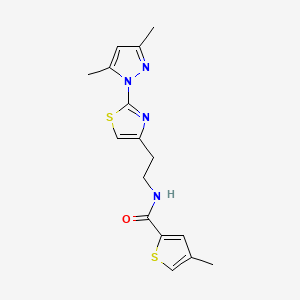
1-(4-Fluorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 4-fluorobenzylamine with 1-(thiophen-2-yl)cyclopropanecarboxylic acid followed by the conversion of the resulting carboxamide to the urea derivative. The starting materials include 4-fluorobenzylamine, 1-(thiophen-2-yl)cyclopropanecarboxylic acid, N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), triethylamine (TEA), dimethylformamide (DMF), and diethyl ether.Molecular Structure Analysis
The molecular structure of this compound includes a fluorobenzyl group, a thiophen-2-ylsulfonyl group, and a tetrahydroquinolin-7-yl group linked together by urea linkages.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-fluorobenzylamine with 1-(thiophen-2-yl)cyclopropanecarboxylic acid to form a carboxamide intermediate, followed by the treatment of this intermediate with TEA to form the urea derivative. The crude product is then purified by recrystallization from diethyl ether.Scientific Research Applications
Chemical Reactions and Synthesis
Formation of Ureido- or Thioureidooxindoles : Compounds similar to 1-(4-Fluorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea undergo reactions to form ureido- or thioureidooxindoles, spiro-oxindoles, and dihydroimidazoquinolones, with notable molecular rearrangements and debenzylations observed in the process (Mrkvička et al., 2011).
Novel Chemosensors for Ureas : Synthesis of phenanthroline-based chemosensors shows the potential of similar compounds in differentiating between neutral ureas and their salts. This highlights the use in analytical chemistry for the analysis of ureas and their salts (Engel et al., 2007).
Development of Antiproliferative Agents : Similar urea derivatives demonstrate potential as antiproliferative agents against various cancer cell lines, indicating a significant role in cancer research and drug development (Perković et al., 2016).
Biochemical Applications
Inhibitory Effects on Human Carbonic Anhydrase : Research into tetrazole-, oxadiazole-, and cyanosubstituted 1,4-dihydropyrimidinone compounds, which are structurally similar, shows inhibitory effects on human carbonic anhydrase, an enzyme important in many physiological processes (Çelik et al., 2014).
Anti-acetylcholinesterase Activity : Compounds such as 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, related to the compound , have been synthesized and assessed for antiacetylcholinesterase activity, crucial in neurodegenerative disease research (Vidaluc et al., 1995).
Synthesis of Novel Anticancer Compounds : Synthesis of tetrandrine derivatives, including urea-substituted compounds, demonstrates significant anticancer activity, providing insights into novel drug development strategies for cancer treatment (Lan et al., 2018).
Development of Novel Metal Organic Cages : The use of N,N'-bis(4-aminobenzyl)urea in the synthesis of tetrahedral metal organic cages showcases the potential of these compounds in material science and nanotechnology (Yi et al., 2012).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c22-17-8-5-15(6-9-17)14-23-21(26)24-18-10-7-16-3-1-11-25(19(16)13-18)30(27,28)20-4-2-12-29-20/h2,4-10,12-13H,1,3,11,14H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOXRBVDSBZADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2587955.png)
![(3-Fluoropyridin-4-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2587956.png)


![methyl 1-[(4-isopropylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2587961.png)
![Methyl (E)-4-oxo-4-[3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholin-4-yl]but-2-enoate](/img/structure/B2587962.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2587968.png)

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B2587970.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2587972.png)
![4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2587973.png)

![N~6~-[2-(diethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587976.png)